molecular formula C19H29ClN2O6 B5236674 1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

Cat. No. B5236674
M. Wt: 416.9 g/mol
InChI Key: RTUICOXWJSUKNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves reactions with acetylenecarboxylic acid or similar precursors. For instance, compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives have been synthesized through reactions involving diethyl acetylenedicarboxylate and amines, demonstrating the versatility of such synthetic routes in producing complex piperazine structures (Iwanami et al., 1964). Similarly, the synthesis of 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) highlights a method for preparing piperazine oxalate compounds at room temperature, involving characterization techniques like X-ray diffraction and spectroscopy (Essid et al., 2020).

Molecular Structure Analysis

Molecular structure analyses of piperazine derivatives reveal detailed insights into their crystallography and non-covalent interactions. For example, studies on the crystal structure of organically templated iron(II) phosphatooxalates containing piperazine show complex three-dimensional frameworks, providing a basis for understanding similar compounds (Chang et al., 2001).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including hydrolysis and reactions with glyoxal, to produce a range of compounds with distinct properties. These reactions are pivotal in exploring the reactivity and potential applications of such molecules (Mazhukin et al., 1996).

Physical Properties Analysis

The physical properties of piperazine oxalates and related compounds, such as their crystal structures, thermal behavior, and spectroscopic characteristics, have been extensively studied. For instance, the analysis of bis(4-phenylpiperazin-1-ium) oxalate dihydrate provides insights into its crystal structure, thermal characterization, and spectroscopic properties, helping to understand the physical properties of similar compounds (Jemai et al., 2023).

Chemical Properties Analysis

Investigations into the chemical properties of piperazine derivatives focus on their reactivity and interactions. The study of the reaction products of dimethyl acetylenedicarboxylate with various amines, including piperazine derivatives, reaffirms the enamine structure facilitated by intramolecular hydrogen bonding, showcasing the complex chemical behavior of these molecules (Iwanami, 1971).

properties

IUPAC Name

1-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O2.C2H2O4/c1-14-12-15(2)17(16(18)13-14)22-11-10-21-9-8-20-6-4-19(3)5-7-20;3-1(4)2(5)6/h12-13H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUICOXWJSUKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOCCN2CCN(CC2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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